N-(3-Amino-2-methylphenyl)benzenesulfonamide

Physicochemical profiling regioisomer comparison drug-likeness

N-(3-Amino-2-methylphenyl)benzenesulfonamide (CAS 926270-54-4, molecular formula C13H14N2O2S, molecular weight 262.33 g/mol) is a benzenesulfonamide derivative featuring a 3-amino-2-methylphenyl substitution pattern. It belongs to the aryl sulfonamide class, a privileged scaffold in medicinal chemistry known for carbonic anhydrase (CA) inhibition and antiproliferative applications.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 926270-54-4
Cat. No. B2726446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2-methylphenyl)benzenesulfonamide
CAS926270-54-4
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESCC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)N
InChIInChI=1S/C13H14N2O2S/c1-10-12(14)8-5-9-13(10)15-18(16,17)11-6-3-2-4-7-11/h2-9,15H,14H2,1H3
InChIKeyKHZRFOLFCQIVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Amino-2-methylphenyl)benzenesulfonamide (CAS 926270-54-4): Procurement-Grade Chemical Identity and Comparator Landscape


N-(3-Amino-2-methylphenyl)benzenesulfonamide (CAS 926270-54-4, molecular formula C13H14N2O2S, molecular weight 262.33 g/mol) is a benzenesulfonamide derivative featuring a 3-amino-2-methylphenyl substitution pattern [1]. It belongs to the aryl sulfonamide class, a privileged scaffold in medicinal chemistry known for carbonic anhydrase (CA) inhibition and antiproliferative applications [2]. The compound is commercially available as a research-grade building block (typical purity 95%) from multiple suppliers including Bidepharm, AKSci, and CymitQuimica [1]. Its closest analogs are the regioisomeric N-(4-amino-2-methylphenyl)benzenesulfonamide (CAS 86785-35-5) and N-(5-amino-2-methylphenyl)benzenesulfonamide (CAS 436089-20-2), as well as the des-methyl analog N-(3-aminophenyl)benzenesulfonamide (CAS 104997-09-3) .

Why Regioisomeric Substitution of N-(3-Amino-2-methylphenyl)benzenesulfonamide Cannot Be Assumed Equivalent


Within the aryl sulfonamide class, the precise position of the amino substituent on the phenyl ring is a critical determinant of both target engagement and physicochemical behavior. The 3-amino-2-methyl substitution pattern in N-(3-Amino-2-methylphenyl)benzenesulfonamide places the free amine group at a meta-like position relative to the sulfonamide linkage, with an ortho-methyl group introducing steric constraint that influences the dihedral angle between the aromatic ring and the sulfonamide moiety [1]. In contrast, the 4-amino regioisomer presents the amine at a para-like position, altering the vector of hydrogen bond donation, while the 5-amino regioisomer shifts the amine farther from the sulfonamide, changing the spatial relationship of key pharmacophoric elements [1]. Literature SAR evidence from sulfonamide-based inhibitors of soluble epoxide hydrolase demonstrates that deletion or repositioning of ortho-methyl groups on the arylsulfonamide ring can substantially reduce inhibitory potency (IC50 shifts from nanomolar to micromolar range) [2]. Consequently, generic interchange of these regioisomers without experimental validation risks compromising assay reproducibility and structure-activity conclusions [3].

Quantitative Differentiators for N-(3-Amino-2-methylphenyl)benzenesulfonamide (CAS 926270-54-4) Against Closest Analogs


Computed Physicochemical Property Differentiation: XLogP3, TPSA, and Rotatable Bond Profile vs. Regioisomers

N-(3-Amino-2-methylphenyl)benzenesulfonamide (target) exhibits an XLogP3 of 2.0, a topological polar surface area (TPSA) of 80.6 Ų, and 3 rotatable bonds, as computed by PubChem [1]. By comparison, the 4-amino regioisomer (CAS 86785-35-5) and the 5-amino regioisomer (CAS 436089-20-2) share the same molecular formula (C13H14N2O2S) and molecular weight (262.33 g/mol), but differ in the spatial orientation of the primary amine group, which alters hydrogen bond donor/acceptor geometry and may affect solubility and permeability [1]. The des-methyl analog N-(3-aminophenyl)benzenesulfonamide (CAS 104997-09-3) has a lower molecular weight (248.3 g/mol) and lacks the ortho-methyl steric constraint, resulting in greater conformational flexibility around the sulfonamide-phenyl bond . These computed property differences, while not dramatic, translate into distinct chromatographic retention behavior and differential ligand efficiency in fragment-based screening campaigns .

Physicochemical profiling regioisomer comparison drug-likeness

Commercial Purity Specification: Batch-Specific QC (NMR, HPLC, GC) at 95% vs. Regioisomer Availability

N-(3-Amino-2-methylphenyl)benzenesulfonamide (target) is supplied at a minimum purity specification of 95% by multiple vendors (Bidepharm Cat. BD01084780, AKSci Cat. 0896CX), with batch-specific quality control documentation including NMR, HPLC, and GC analyses . The 4-amino regioisomer (CAS 86785-35-5) is listed by Leyan at 98% purity (Cat. 1628875), while the 5-amino regioisomer (CAS 436089-20-2) is available at 95% purity from Bidepharm (Cat. BD01084781) . The des-methyl analog is supplied by AKSci (Cat. 1407CT) at 95% purity . Notably, the target compound is offered in smaller research-scale quantities (25–50 mg) through CymitQuimica (Ref. 3D-BMB27054) at premium pricing (€191 for 25 mg), reflecting its position as a specialized screening compound rather than a bulk commodity building block .

Quality control purity specification batch-to-batch consistency

Regioisomeric Distinction: Unique InChIKey and Substructure Identity Enabling Unambiguous Analytical Tracking

The target compound N-(3-Amino-2-methylphenyl)benzenesulfonamide bears the unique InChIKey KHZRFOLFCQIVLJ-UHFFFAOYSA-N, which unambiguously distinguishes it from all three regioisomers and the positional isomer 3-amino-2-methylbenzenesulfonamide (CAS 1036585-24-6) [1][2]. The 3-amino-2-methylphenyl substitution pattern creates a SMILES string of CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)N, with the amine located ortho to the methyl and meta to the sulfonamide linkage [1]. In the class-level context, literature precedence demonstrates that the sulfonamide NH acidity (pKa ~9–10) and the amino group basicity are influenced by ring substitution pattern, which impacts both solubility at physiological pH and target binding interactions [3]. The 3-amino position in the target compound places this basic amine in a geometry distinct from the 4-amino (para-like) and 5-amino (more distant meta) regioisomers, potentially altering its interaction with acidic residues in enzyme active sites (e.g., carbonic anhydrase zinc-hydroxide motif or sEH catalytic triad) [4].

Analytical characterization regioisomer resolution compound identity

Class-Level Carbonic Anhydrase Inhibition Potential: Scaffold Precedence vs. Acetazolamide Baseline

While no direct carbonic anhydrase (CA) inhibition data are publicly available for N-(3-Amino-2-methylphenyl)benzenesulfonamide specifically, the benzenesulfonamide scaffold is a well-established CA inhibitor pharmacophore. Acetazolamide, the clinical reference standard, inhibits hCA II with an IC50 of 13 nM and hCA IX with an IC50 of 30 nM . Recent studies on structurally related benzenesulfonamide derivatives bearing aryl-thiazolone substituents demonstrated nanomolar CA IX inhibition (Ki values in the low nanomolar range) and antiproliferative activity against MCF-7 breast cancer cells [1]. In a broader class context, sulfonamide CA inhibitors with IC50 values ranging from 55.14 to 562.62 nM against hCA I and 55.99 to 261.96 nM against hCA II have been reported [2]. The 3-amino-2-methylphenyl substituent in the target compound provides a synthetic handle for further derivatization (e.g., amide coupling, sulfonylation, or reductive amination at the free amine), enabling modular exploration of CA isoform selectivity . CAUTION: The target compound's free amine at the 3-position and the absence of a primary sulfonamide (the zinc-binding group essential for CA inhibition) means that the target compound itself may not be a potent CA inhibitor without further structural elaboration.

Carbonic anhydrase inhibition benzenesulfonamide scaffold antiproliferative

Ortho-Methyl Steric Effect: SAR Precedence from Soluble Epoxide Hydrolase (sEH) Inhibitor Series

Published SAR from a structurally related series of aryl sulfonamide inhibitors of soluble epoxide hydrolase (sEH) provides class-level evidence that ortho-methyl substitution on the arylsulfonamide ring is critical for potency. In the study by Xie et al. (2009), compound 1 (a sulfonyl isonipecotamide) displayed an IC50 of 20.0 nM against recombinant human sEH, whereas deletion of one or both ortho-methyl groups led to compounds 6-1 and 6-25 with substantially reduced activity [1]. This demonstrates that the ortho-methyl group—present in the target compound at position 2 of the aniline ring—can dramatically influence target binding through conformational restriction and hydrophobic interactions. The target compound's 3-amino-2-methyl substitution pattern therefore offers a distinct SAR starting point compared to des-methyl or regioisomeric analogs, where the absence or repositioning of the methyl group would be predicted to alter binding affinity [1]. NOTE: This evidence is class-level inference and has not been directly validated for the target compound against sEH or any other specific enzyme target.

Structure-activity relationship ortho-methyl effect sEH inhibition

Synthetic Versatility: Free 3-Amino Group as a Derivatization Handle for Focused Library Synthesis

The target compound features a free primary aromatic amine at the 3-position, which provides a versatile synthetic handle for rapid derivatization. This amine can undergo amide coupling, sulfonylation, reductive amination, or urea formation, enabling the generation of focused compound libraries for SAR exploration . In contrast, the positional isomer 3-amino-2-methylbenzenesulfonamide (CAS 1036585-24-6, MW 186.23) bears the sulfonamide directly on the ring rather than as an N-phenylsulfonamide, resulting in different reactivity and a distinct pharmacophore geometry [1]. The des-methyl analog N-(3-aminophenyl)benzenesulfonamide (CAS 104997-09-3) lacks the ortho-methyl steric constraint, which may reduce the conformational restriction beneficial for target selectivity . Commercial vendors position the target compound as a 'versatile small molecule scaffold' suitable for fragment-based drug discovery and combinatorial chemistry applications .

Synthetic chemistry building block focused library parallel synthesis

Recommended Application Scenarios for N-(3-Amino-2-methylphenyl)benzenesulfonamide (CAS 926270-54-4) Based on Differentiated Evidence


Regioisomer-Controlled Fragment-Based Screening Libraries for Carbonic Anhydrase or sEH Target Discovery

Procure N-(3-Amino-2-methylphenyl)benzenesulfonamide as a distinct fragment alongside its 4-amino and 5-amino regioisomers to interrogate the spatial preferences of enzyme active sites. The unique 3-amino-2-methyl substitution pattern places the amine hydrogen bond donor in a geometry distinct from other regioisomers, enabling differential mapping of hydrogen bond acceptor residues in targets such as carbonic anhydrase isoforms (CA I, II, IX, XII) or soluble epoxide hydrolase (sEH) [1][2]. The batch-specific QC documentation (NMR, HPLC, GC) provided by Bidepharm (Cat. BD01084780) ensures compound identity and purity, critical for fragment screening where even minor regioisomeric impurities can confound hit identification .

Focused Library Synthesis via 3-Amino Derivatization for Kinase or Protease Inhibitor Programs

Utilize the free 3-amino group as a synthetic anchor for rapid parallel derivatization. Amide coupling with diverse carboxylic acids, sulfonylation with substituted sulfonyl chlorides, or reductive amination with aldehydes can generate focused libraries of 20–200 compounds for SAR exploration [1]. The ortho-methyl group provides conformational constraint that may enhance target selectivity compared to the des-methyl analog (CAS 104997-09-3), consistent with SAR trends observed in sEH inhibitor series where ortho-methyl deletion reduced potency [2]. The CymitQuimica offering (Ref. 3D-BMB27054, €191/25 mg) provides economical entry for pilot library synthesis before scaling to larger quantities .

Physicochemical Property Optimization Studies Using Ortho-Methyl-Substituted Sulfonamide Scaffolds

Employ N-(3-Amino-2-methylphenyl)benzenesulfonamide as a model compound for investigating the impact of ortho-methyl substitution on sulfonamide physicochemical properties. With an XLogP3 of 2.0 and TPSA of 80.6 Ų, this compound occupies a specific region of drug-like chemical space that can be benchmarked against the des-methyl analog and regioisomers in solubility, permeability, and metabolic stability assays [1]. Such systematic comparisons are valuable for establishing structure-property relationship (SPR) guidelines in lead optimization programs targeting oral bioavailability [3].

Analytical Method Development and Regioisomer Resolution Studies

Given the close structural similarity among the 3-amino, 4-amino, and 5-amino regioisomers (all sharing MW 262.33 and formula C13H14N2O2S), this compound serves as an excellent challenge case for developing and validating HPLC or UPLC methods capable of resolving regioisomeric benzenesulfonamide mixtures [1]. The unique InChIKey (KHZRFOLFCQIVLJ-UHFFFAOYSA-N) and distinct chromatographic retention behavior make it a suitable reference standard for quality control laboratories supporting sulfonamide-based drug discovery programs .

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